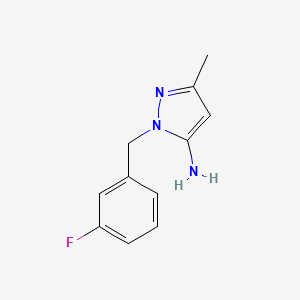
n-Fmoc-4-aminooxymethyl-benzoic acid
Vue d'ensemble
Description
N-Fmoc-4-aminooxymethyl-benzoic acid is a versatile chemical compound used in scientific research. It has multiple applications, including peptide synthesis, drug development, and biomaterials. It is used as a pharmaceutical intermediate .
Physical And Chemical Properties Analysis
N-Fmoc-4-aminooxymethyl-benzoic acid is a white to almost white powder . It has a melting point of 224-228 °C . It is slightly soluble in water .Applications De Recherche Scientifique
Peptide Synthesis
The compound is used in Fmoc Solid Phase Peptide Synthesis (SPPS) . This method is widely used to produce larger quantities of peptides for various studies such as cell signaling, development of epitope-specific antibodies, cell-biology, and biomarkers for diseases . The compound plays a crucial role in the peptide bond formation process .
Drug Development
The unique properties of “n-Fmoc-4-aminooxymethyl-benzoic acid” make it an essential tool in drug development . It can be used to synthesize complex molecules that are used in the development of new drugs.
Biomaterials
This compound is also used in the field of biomaterials . Its unique properties allow it to be used in the creation of new materials with specific properties.
Supramolecular Gels
The compound is used in the preparation of supramolecular gels . These gels are obtained through a co-assembly process with other amino acids or peptides . The introduction of a copartner aims to improve hydrogel characteristics from a morphological, rheological, and structural point of view .
Self-Assembling Properties
Peptides, including those synthesized using “n-Fmoc-4-aminooxymethyl-benzoic acid”, are becoming increasingly important in materials science due to their self-assembling properties .
Bionic Hydrogel Stabilization
The compound is used in the preparation of a bionic hydrogel stabilized with a physiologically occurring, bifunctional biomolecule, L-lysine . This hydrogel has the potential to support the repair of injuries or the age-related impaired structures or functions of living tissues .
Propriétés
IUPAC Name |
4-[(9H-fluoren-9-ylmethoxycarbonylamino)oxymethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c25-22(26)16-11-9-15(10-12-16)13-29-24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWMTUVDEHLRMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCC4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Fmoc-4-aminooxymethyl-benzoic acid | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


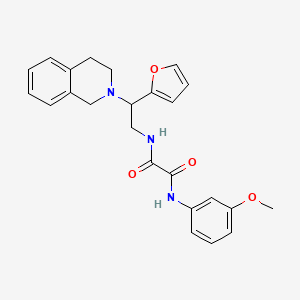

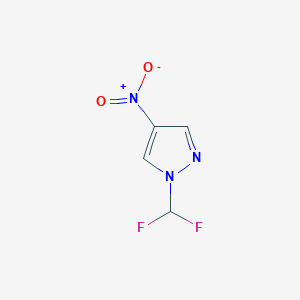
![4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2898486.png)
![2,3-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2898488.png)
![N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2898490.png)
![Methyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2898493.png)
![4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2898495.png)

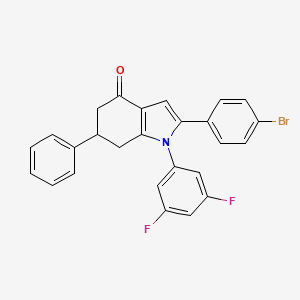
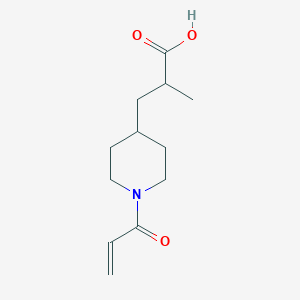
![N-[(2-Cyclopropylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2898502.png)
